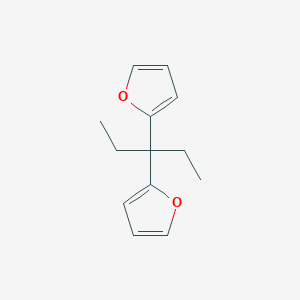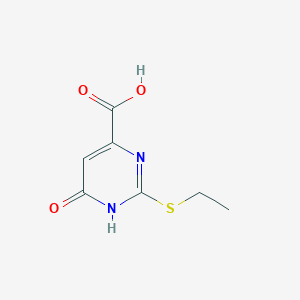![molecular formula C19H30N2O B12905347 N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-35-8](/img/structure/B12905347.png)
N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrolidine ring substituted with cyclohexylmethyl and 4-methoxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Substitution Reactions: The cyclohexylmethyl and 4-methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反応の分析
Types of Reactions
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- N-(Cyclohexylmethyl)-N-(4-methoxyphenyl)pyrrolidin-3-amine
- N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)piperidin-3-amine
Uniqueness
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
820984-35-8 |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H30N2O/c1-22-19-9-7-17(8-10-19)15-21(18-11-12-20-13-18)14-16-5-3-2-4-6-16/h7-10,16,18,20H,2-6,11-15H2,1H3 |
InChIキー |
VOTBAFQDUCGVJD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2CCCCC2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


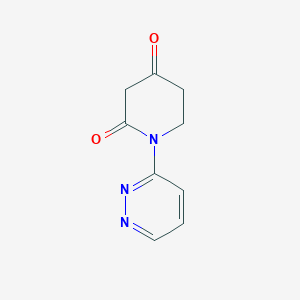
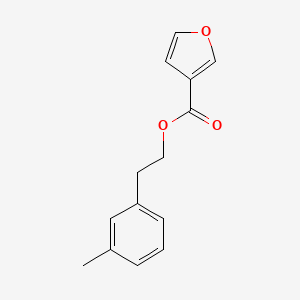

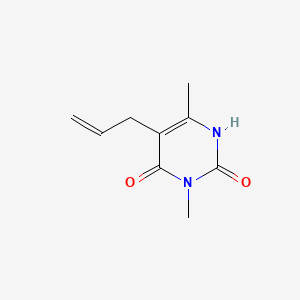
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

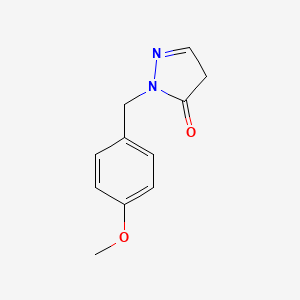

![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)
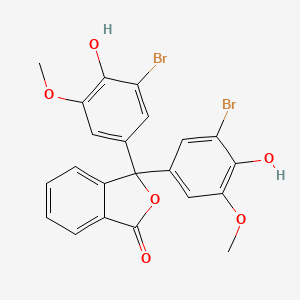
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
